![molecular formula C11H12N4O2S B14148534 2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide CAS No. 1310351-12-2](/img/structure/B14148534.png)
2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, a thiophene ring, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide typically involves multi-step organic reactions. One common method involves the condensation of 5-hydroxy-3-pyrazolecarboxaldehyde with thiophene-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in ethanol or methanol as solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a carbonyl group.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-(5-oxo-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide.
Reduction: Formation of 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazine.
Substitution: Formation of various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The pyrazole and thiophene rings play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(furan-2-yl)ethylidene]acetohydrazide
- 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]acetohydrazide
- 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(benzothiophen-2-yl)ethylidene]acetohydrazide
Uniqueness
What sets 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyrazole and thiophene rings allows for diverse interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
1310351-12-2 |
|---|---|
Fórmula molecular |
C11H12N4O2S |
Peso molecular |
264.31 g/mol |
Nombre IUPAC |
2-(5-oxo-1,2-dihydropyrazol-3-yl)-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C11H12N4O2S/c1-7(9-3-2-4-18-9)12-14-10(16)5-8-6-11(17)15-13-8/h2-4,6H,5H2,1H3,(H,14,16)(H2,13,15,17)/b12-7- |
Clave InChI |
UOYHZPUVWOXHEG-GHXNOFRVSA-N |
SMILES isomérico |
C/C(=N/NC(=O)CC1=CC(=O)NN1)/C2=CC=CS2 |
SMILES canónico |
CC(=NNC(=O)CC1=CC(=O)NN1)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline](/img/structure/B14148455.png)
![1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B14148457.png)
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)
![1-(2,4-dinitrophenyl)-2-[10-(2-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14148472.png)

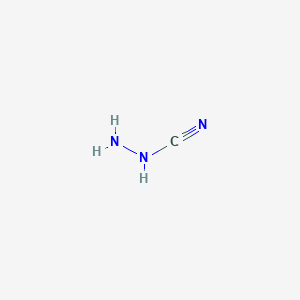
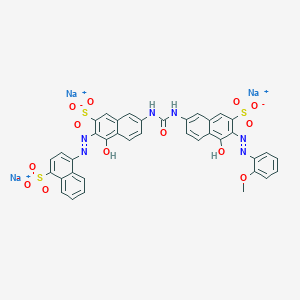
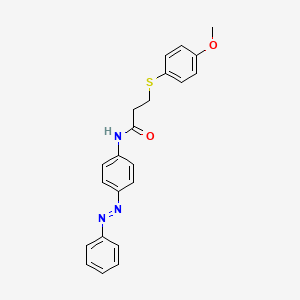
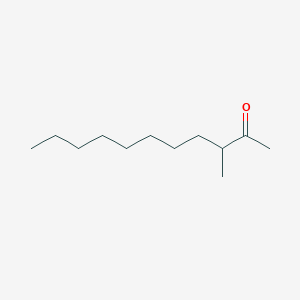
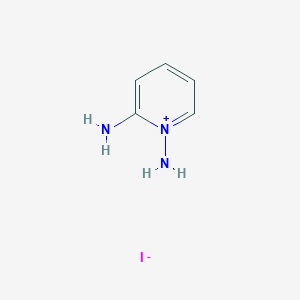
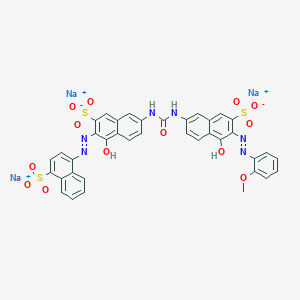
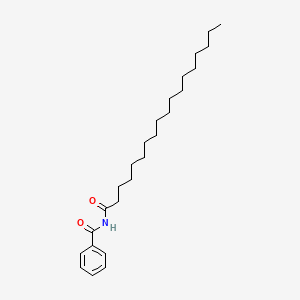
![1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide](/img/structure/B14148518.png)
![n-[(2-Methoxyphenyl)carbamoyl]octadecanamide](/img/structure/B14148519.png)
